2,4,5-Trichloromandelic acid

Overview

Description

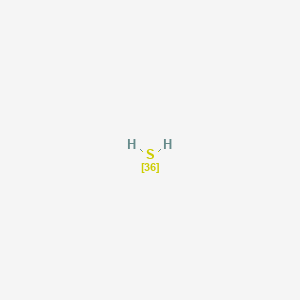

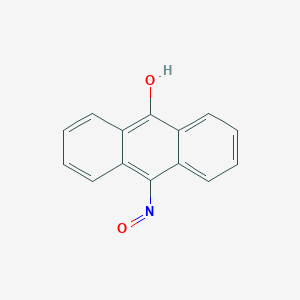

2,4,5-Trichloromandelic acid is a chemical compound with the molecular formula C8H5Cl3O3 . Its average mass is 255.482 Da and its mono-isotopic mass is 253.930420 Da .

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C . This method is simple, environmentally benign, and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The molecular weight of the compound is 255.5 g/mol.Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis

This compound is a chemical compound with a molecular weight of 255.482 Da . The density of the compound is 1.692g/cm3 .Scientific Research Applications

Adsorption Studies : Research has been conducted on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a related compound) on surfaces like poly-o-toluidine Zr(IV) phosphate. This is significant for understanding its removal from aqueous solutions and environmental remediation efforts (Khan & Akhtar, 2011).

Cellular Effects : Investigations into how 2,4,5-Trichlorophenoxyacetic acid impacts cellular processes like apoptosis have been conducted. This research is crucial for understanding the broader toxicological effects of this compound (Yamanoshita et al., 2001).

Biodegradation Techniques : Development of bacterial strains capable of degrading 2,4,5-T is a significant area of research, especially for bioremediation purposes. These strains can utilize 2,4,5-T as their sole carbon source, which is critical for environmental clean-up efforts (Kellogg, Chatterjee, & Chakrabarty, 1981).

Microbial Degradation : Studies have identified microorganisms capable of degrading 2,4,5-T, contributing to our understanding of its natural breakdown in the environment (Korobov et al., 2018).

Genotoxic Effects : Research into the genotoxic effects of 2,4,5-T has been conducted, providing insights into its potential impacts on DNA and chromosome structure (Grant, 1979).

Safety in Avian Species : Evaluating the safety of 2,4,5-T in birds is important for understanding its ecological impacts, especially in areas where it's used for vegetation control (Kenaga, 1975).

Anaerobic Biodegradation : The study of how 2,4,5-T is broken down anaerobically in methanogenic aquifers provides valuable information for groundwater remediation strategies (Gibson & Suflita, 1990).

Chemical Degradation Methods : Research into methods like Fe3+-catalyzed degradation by hydrogen peroxide offers insights into chemical strategies for breaking down 2,4,5-T in the environment (Pignatello, 1992).

Occupational Health Studies : Studies on employees engaged in the manufacture of 2,4,5-T provide important data on potential health risks and safety measures (Ott, Holder, & Olsen, 1980).

Electrochemical Degradation : Investigating the electrochemical degradation of 2,4,5-T in aqueous mediums enhances our understanding of potential treatment methods for contaminated water (Boye, Dieng, & Brillas, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-hydroxy-2-(2,4,5-trichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFLMFCJMMEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931707 | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14299-51-5 | |

| Record name | 2,4,5-Trichloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OS49679N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)